3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position). The nitrogen atom of the sulfonamide group is further functionalized with a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl moiety. This structure combines aromatic halogenation with heterocyclic substituents (furan and thiophene), which are common in bioactive molecules targeting enzymes or receptors . While the exact density, melting point, and biological data for this compound are unavailable in the provided evidence, its molecular formula is inferred to be C₁₇H₁₅ClFNO₄S₂ (molecular weight ~414.9), based on analogs like 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide (CAS 2034334-44-4, molecular weight 413.9) .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S2/c17-12-9-11(5-6-13(12)18)25(21,22)19-10-16(20,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,19-20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCOFALMHGASJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a sulfonamide group, a furan ring, and halogen substituents (chlorine and fluorine) on the benzene ring. These structural elements contribute to its potential pharmacological applications and biological activity.
- Molecular Formula : C₁₆H₁₃ClFNO₄S₂
- Molecular Weight : 401.9 g/mol
- CAS Number : 2034622-35-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antiviral, and anticancer properties.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial potency. For instance, derivatives featuring thiazole structures have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes . The presence of the furan and thiophene rings in our compound is expected to enhance its antibacterial properties due to their known bioactivity.
Antiviral Activity
The compound's potential as an antiviral agent has been suggested through studies on related N-heterocycles. These compounds have demonstrated promising results against viral targets, particularly in inhibiting reverse transcriptase activity . The structural modifications that include furan and thiophene moieties may contribute to enhanced binding affinity and biological activity.
Anticancer Activity
In vitro studies have shown that sulfonamide derivatives can exhibit significant anticancer properties. For example, specific thiazolidinone derivatives have demonstrated IC₅₀ values ranging from 5.1 to 22.08 µM against various cancer cell lines such as HepG2 and MCF-7 . The incorporation of the furan and thiophene groups in our compound may similarly enhance its antiproliferative effects.
Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of compounds similar to 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide. The results indicated that these compounds were more effective than traditional antibiotics like ampicillin, showcasing their potential as alternatives in treating resistant bacterial strains .
Study 2: Antiviral Mechanism
Another study focused on the antiviral mechanisms of N-Heterocycles, revealing that modifications at specific positions significantly improved their biological activity against viral enzymes . This suggests that our compound could be further optimized for enhanced antiviral properties based on structural alterations.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its substitution pattern and heterocyclic appendages. Below is a comparative analysis with closely related sulfonamide derivatives:
Substitution on the Benzene Ring
- Key Insight : The 4-fluoro substituent in the target compound may improve metabolic stability compared to methoxy analogs, as fluorine’s electronegativity reduces susceptibility to oxidative degradation .
Heterocyclic Modifications on the Ethylamine Side Chain
- Key Insight: The hydroxy group in the target compound’s side chain may increase solubility and receptor-binding affinity compared to non-hydroxylated analogs like .
Bioisosteric Replacements
- Thiophene vs. Benzothiazole: Compounds like N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide replace thiophene with benzothiazole, which can enhance π-stacking interactions in enzyme active sites.
- Furan vs.
Research Findings and Implications
Challenges and Opportunities
- Data Gaps : Physical properties (melting point, solubility) and toxicity profiles are unavailable for the target compound.
- Optimization : Introducing trifluoromethoxy (as in ) or methylsulfonyl groups (as in ) could modulate bioavailability and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
